6-Bromo-2-pyridin-2-ylquinoline-4-carboxylate
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Overview
Description
6-Bromo-2-pyridin-2-ylquinoline-4-carboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties, which make it an ideal candidate for use in a variety of different applications. In
Mechanism of Action
The mechanism of action of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylate is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, which may play a role in its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have a variety of different effects on cells and tissues, including anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylate in lab experiments is its high purity and ease of synthesis. However, there are also some limitations to its use, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are many potential future directions for research involving 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylate. Some of the most promising areas of research include investigating its potential therapeutic applications in cancer and other diseases, as well as exploring its use in drug discovery and development.
In conclusion, this compound is a chemical compound that has potential applications in a variety of different scientific research fields. Its unique properties and ease of synthesis make it an ideal candidate for use in a variety of different applications. While there are some limitations to its use, the potential benefits of using this compound in scientific research are significant, and further research in this area is warranted.
Synthesis Methods
The synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylate involves the reaction of 2-aminopyridine with 2-bromo-4-chlorobenzoic acid in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form the final compound. The process is relatively simple and yields a high purity product.
Scientific Research Applications
6-Bromo-2-pyridin-2-ylquinoline-4-carboxylate has been studied extensively for its use in scientific research. It has been shown to have potential applications in a variety of different fields, including cancer research, neuroscience, and drug discovery.
properties
Molecular Formula |
C15H8BrN2O2- |
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Molecular Weight |
328.14 g/mol |
IUPAC Name |
6-bromo-2-pyridin-2-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C15H9BrN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20)/p-1 |
InChI Key |
WNXWWXFTFGLCEC-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-] |
Origin of Product |
United States |
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